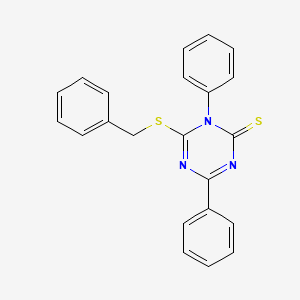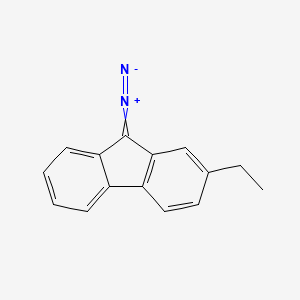
9-Diazo-2-ethyl-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Diazo-2-ethyl-9H-fluorene is an organic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom The structure of this compound consists of a fluorene backbone with an ethyl group at the 2-position and a diazo group at the 9-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 9-Diazo-2-ethyl-9H-fluorene involves the diazotization of 2-ethyl-9H-fluorene. This process typically includes the following steps:
Formation of the Diazonium Salt: The starting material, 2-ethyl-9H-fluorene, is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid like hydrochloric acid) to form the corresponding diazonium salt.
Conversion to Diazo Compound: The diazonium salt is then treated with a base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of diazo compound synthesis can be applied. Industrial production would likely involve large-scale diazotization reactions under controlled conditions to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
9-Diazo-2-ethyl-9H-fluorene undergoes various types of chemical reactions, including:
1,3-Dipolar Cycloaddition: This reaction involves the addition of the diazo compound to a dipolarophile, such as an alkene or alkyne, to form a five-membered ring.
Substitution Reactions: The diazo group can be substituted by other nucleophiles, leading to the formation of different functionalized fluorenes.
Common Reagents and Conditions
1,3-Dipolar Cycloaddition: Typically carried out in the presence of a solvent like dichloromethane at room temperature or slightly elevated temperatures.
Substitution Reactions: Often performed using nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Spiropyrazole Derivatives: Formed from 1,3-dipolar cycloaddition reactions.
Functionalized Fluorenes: Resulting from substitution reactions.
Wissenschaftliche Forschungsanwendungen
9-Diazo-2-ethyl-9H-fluorene has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing complex organic molecules, including heterocycles and polycyclic compounds.
Material Science:
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of 9-Diazo-2-ethyl-9H-fluorene primarily involves the reactivity of the diazo group. The diazo group can participate in various reactions, such as cycloadditions and substitutions, by acting as a source of nitrogen or as a reactive intermediate. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Diazo-9H-fluorene: Similar structure but lacks the ethyl group at the 2-position.
2-Diazofluorene: Another diazo compound with a different substitution pattern on the fluorene backbone.
Uniqueness
9-Diazo-2-ethyl-9H-fluorene is unique due to the presence of both the diazo group and the ethyl group on the fluorene backbone
Eigenschaften
CAS-Nummer |
38293-94-6 |
|---|---|
Molekularformel |
C15H12N2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
9-diazo-2-ethylfluorene |
InChI |
InChI=1S/C15H12N2/c1-2-10-7-8-12-11-5-3-4-6-13(11)15(17-16)14(12)9-10/h3-9H,2H2,1H3 |
InChI-Schlüssel |
HRZAWHMUJWTDII-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)C3=CC=CC=C3C2=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile](/img/structure/B14681419.png)
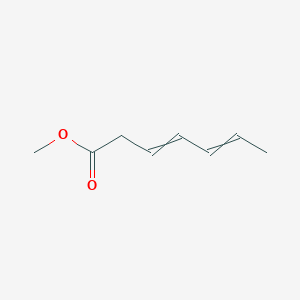
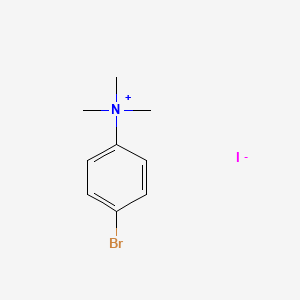



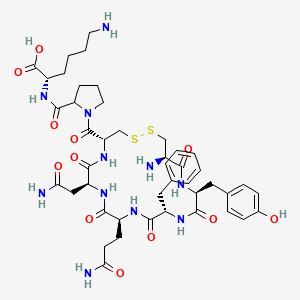
![1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one](/img/structure/B14681460.png)
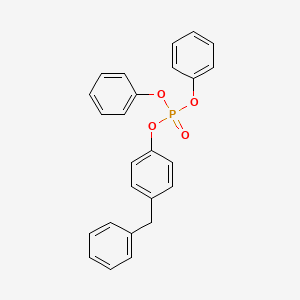
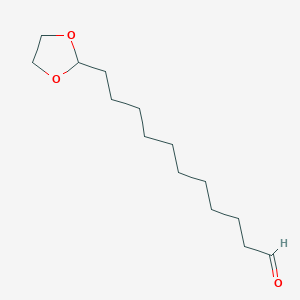
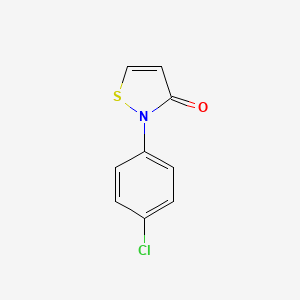
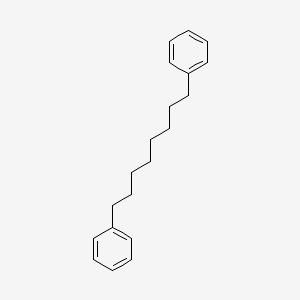
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14681485.png)
